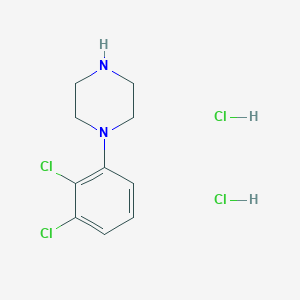
1-(3-Bromo-propoxy)-2,3-dimethyl-benzene
概要
説明
The compound “1-(3-Bromo-propoxy)-2,3-dimethyl-benzene” is a bromo silyl ether . These types of compounds are often used in organic synthesis, particularly in the introduction of propanol functionality to many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, bromo silyl ethers like this are often used as alkylating agents in various synthesis processes .Molecular Structure Analysis
The molecular structure of similar compounds suggests that “this compound” would have a bromine atom attached to a propoxy group, which is then attached to a benzene ring .Physical and Chemical Properties Analysis
Based on similar compounds, “this compound” is likely to be a liquid at room temperature . It may have a refractive index around 1.451 and a boiling point around 182°C . The density could be around 1.093 g/mL at 25°C .科学的研究の応用
Synthesis and Characterization
- Precursor for Advanced Materials : Compounds like 1-bromo-4-(3,7-dimethyloctyl)benzene have been investigated for their role as precursors in the synthesis of graphene nanoribbons, highlighting the potential of brominated benzene derivatives in material science for creating structures with controlled edge morphology and narrow widths (Patil et al., 2012).
- Fluorescence Properties : The synthesis and fluorescence properties of related bromo-substituted benzene derivatives, such as 1-Bromo-4-( 2,2-diphenylvinyl) benzene, have been explored for their photoluminescence, indicating applications in optoelectronic devices and sensors (Liang Zuo-qi, 2015).
Chemical Reactions and Mechanisms
- Organometallic Reactions : Studies on the selective route to 1,5-Dihydropolyalkylated s-Indacenes from related compounds demonstrate the utility of brominated benzenes in synthesizing complex organic frameworks, which are of interest in the development of new ligands and organometallic complexes (Dahrouch et al., 2001).
- Multicomponent Reactions : The development of the 'one-pot' Ullmann–Finkelstein–Ullmann multicomponent reaction using bromo-substituted benzenes showcases the synthetic versatility of these compounds in constructing dissymmetrical para-disubstituted benzene scaffolds, which are valuable in various chemical synthesis applications (Toto et al., 2006).
Structural Analysis and Properties
- Crystal Structure Determination : Research into the crystal structures of bromo- and/or bromomethyl-substituted benzenes, including studies of intermolecular interactions such as C–H⋯Br and π–π stacking, contributes to a deeper understanding of molecular packing, stability, and interaction forces in solid-state chemistry (Jones et al., 2012).
Safety and Hazards
作用機序
Target of Action
Bromo silyl ethers like (3-bromopropoxy)-tert-butyldimethylsilane are known to introduce propanol functionality to many pharmaceuticals .
Mode of Action
Bromo silyl ethers are generally used in organic synthesis for their ability to introduce functional groups into molecules .
Result of Action
Bromo silyl ethers are generally used in organic synthesis for their ability to introduce functional groups into molecules , which can significantly alter the properties and activities of these molecules.
生化学分析
Biochemical Properties
1-(3-Bromo-propoxy)-2,3-dimethyl-benzene plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. The bromopropoxy group can act as a reactive site, allowing the compound to form covalent bonds with nucleophilic residues in proteins and enzymes. This interaction can lead to the modification of enzyme activity or protein function. For example, this compound may interact with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components .
Cellular Effects
This compound can affect various types of cells and cellular processes. It may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in phosphorylation states, affecting signal transduction pathways. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to biomolecules and alter their function. The bromopropoxy group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme activity, affecting metabolic pathways and cellular processes. Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability may be influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro or in vivo may reveal changes in cellular responses to the compound, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses may lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects may be observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components. These metabolic reactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound may interact with other enzymes involved in detoxification processes, such as glutathione S-transferases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound may be taken up by cells via specific transporters, such as organic anion transporters, and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Additionally, binding proteins may facilitate the transport of this compound to specific tissues or organs .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Additionally, the compound may be targeted to mitochondria, influencing mitochondrial function and energy metabolism .
特性
IUPAC Name |
1-(3-bromopropoxy)-2,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9-5-3-6-11(10(9)2)13-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJLOZXIOCMMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II)](/img/structure/B3159681.png)
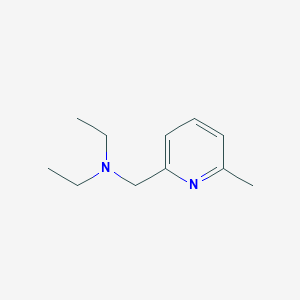
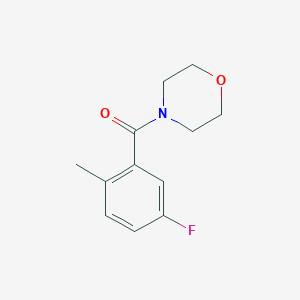
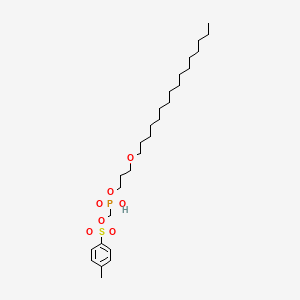

![3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline](/img/structure/B3159701.png)
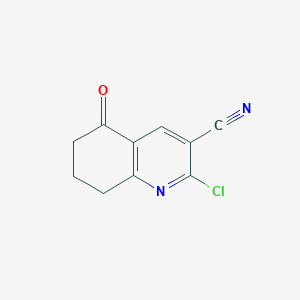

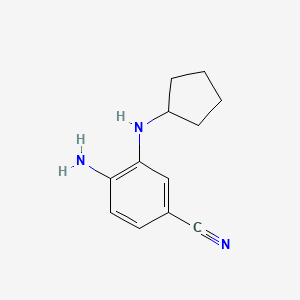
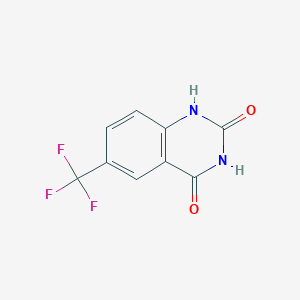
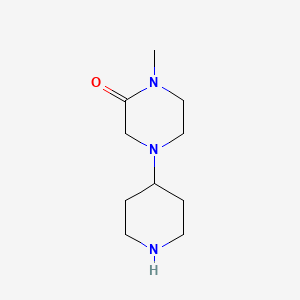
![(3-{[(Methylthio)carbonyl]amino}-1-adamantyl)acetic acid](/img/structure/B3159762.png)
![1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3159767.png)
